2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C27H20ClN3O5S and a molecular weight of 533.995 g/mol . This compound is known for its unique chemical structure, which includes a phenylsulfonyl group, a benzoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple stepsThe final step involves the addition of the chlorobenzoate group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoates. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The benzoyl and chlorobenzoate groups contribute to the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(((Phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767332-65-0 |
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Molecular Formula |
C27H20ClN3O5S |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
[2-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H20ClN3O5S/c28-22-14-10-20(11-15-22)27(33)36-25-9-5-4-6-21(25)18-29-30-26(32)19-12-16-23(17-13-19)31-37(34,35)24-7-2-1-3-8-24/h1-18,31H,(H,30,32)/b29-18+ |
InChI Key |
KRAORMPYZLTSIV-RDRPBHBLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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